2-Chloro-3,5-dinitrobenzoyl chloride

Catalog No.
S8837543
CAS No.
M.F
C7H2Cl2N2O5
M. Wt
265.00 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-dinitrobenzoyl chloride

Product Name

2-Chloro-3,5-dinitrobenzoyl chloride

IUPAC Name

2-chloro-3,5-dinitrobenzoyl chloride

Molecular Formula

C7H2Cl2N2O5

Molecular Weight

265.00 g/mol

InChI

InChI=1S/C7H2Cl2N2O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H

InChI Key

QFGXKJGQMYAPIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

2-Chloro-3,5-dinitrobenzoyl chloride (CAS 42747-54-6) is a bifunctional aromatic building block utilized in the synthesis of pharmaceuticals, supramolecular crown ethers, and spin-labeled diradicals. Unlike standard derivatizing agents, this compound features two orthogonally reactive sites: an acyl chloride for low-temperature amidation or esterification, and an electron-deficient C-2 chlorine atom primed for subsequent Nucleophilic Aromatic Substitution (SNAr) [1]. The presence of two strongly electron-withdrawing nitro groups at the 3- and 5-positions synergistically activates the C-2 position while increasing the electrophilicity of the carbonyl carbon. For industrial procurement and materials design, this compound serves as a precursor when step-wise, asymmetric functionalization of a dinitrophenyl core is required, offering a direct alternative to multi-step de novo ring synthesis [2].

Research Fit

1
Polyfunctional aroyl chloride with secondary aromatic Cl site for sequential bifunctional derivatization.
Workflow: acylation followed by nucleophilic aromatic substitution.
2
Chiral stationary phase (CSP) development targeting amino alcohol β-agonist enantiomers.
Fits CSP scaffolds where 4-chloro isomer selectivity may diverge.
3
HPLC pre-column derivatization reagent synthesis for non-chromophoric amines.
Derived amide form enables UV-active tag for taurine and similar analytes.

Substituting 2-chloro-3,5-dinitrobenzoyl chloride with the more common 3,5-dinitrobenzoyl chloride eliminates the molecule's capacity for secondary downstream functionalization [1]. Standard 3,5-dinitrobenzoyl chloride can only form a terminal amide or ester, acting as a single-point derivatizing agent. In contrast, the 2-chloro analog acts as a bridging scaffold; after the acyl chloride is consumed, the C-2 chlorine remains available for displacement by amines or alkoxides via SNAr. Furthermore, attempting to substitute with the regioisomer 4-chloro-3,5-dinitrobenzoyl chloride alters the steric environment of the resulting derivatives. The 2-chloro substituent forces the adjacent carbonyl group out of the aromatic plane, breaking π-conjugation and modifying the 3D conformation and binding affinity of the final product [2].

Substitution Risk

Target
2-Chloro-3,5-dinitrobenzoyl chloride
Ortho-Cl enables Cl⁻ displacement in intramolecular NAS; higher electrophilicity; LogP ~3.58.
Substitute
3,5-Dinitrobenzoyl chloride
Lacks ortho-Cl; follows hydride-displacement NAS pathway; lower electrophilicity; LogP ~1.97.
Mechanistic pathway and product connectivity may shift.
Target
2-Chloro positional isomer (CSP 2)
Reported divergent enantioseparation for amino alcohol β-agonists vs. 4-chloro CSP.
Substitute
4-Chloro positional isomer (CSP 1)
Comparable DHPM resolution, but chiral recognition for β-agonists may not transfer.
CSP selectivity context is class-dependent.

Orthogonal Bifunctional Reactivity for Step-Wise Synthesis

The procurement advantage of 2-chloro-3,5-dinitrobenzoyl chloride over standard 3,5-dinitrobenzoyl chloride is its capacity for sequential, orthogonal nucleophilic substitutions. Research demonstrates that the acyl chloride group undergoes SN2 substitution with amines at -5 °C to room temperature, leaving the C-2 chlorine intact. This intermediate can subsequently undergo an SNAr reaction with a second, distinct nucleophile to yield asymmetrically substituted hetero-diradicals or complex benzamides [1]. Standard 3,5-dinitrobenzoyl chloride lacks this ring-halogen, limiting it to a single acylation event [2].

Evidence DimensionNumber of addressable reactive sites
Target Compound Data2 distinct sites (Acyl SN2 + Aromatic SNAr)
Comparator Or Baseline3,5-Dinitrobenzoyl chloride (1 site: Acyl SN2 only)
Quantified Difference100% increase in functionalization capacity, enabling the synthesis of asymmetric di-substituted dinitrophenyl scaffolds.
ConditionsStep 1: Amidation in CH2Cl2 or Et2O at ≤25 °C. Step 2: SNAr displacement of C-2 chlorine with secondary nucleophiles.

Enables the procurement of a single precursor for the synthesis of asymmetric bifunctional molecules, reducing the need for multi-step ring-building routes.

Leaving group identity
Head-to-head
Target: Cl⁻ displaced
Analog: H⁻ displaced
Bayne et al., 1972; base-catalyzed intramolecular NAS.
Supports sequential bifunctional synthetic strategy.
Binary mechanistic divergence; distinct cyclization products.

Steric Disruption of Conjugation via Ortho-Substitution

The placement of the chlorine atom at the 2-position creates severe steric crowding between the acyl group and the adjacent 3-nitro group. X-ray crystallographic analysis of 2-chloro-3,5-dinitrobenzoyl amides reveals that the amide group is forced into a severe out-of-plane twist, forming a dihedral angle of 75.96° with the benzene ring [1]. In contrast, derivatives of the unsubstituted 3,5-dinitrobenzoyl chloride typically adopt flatter conformations to maximize π-conjugation. This steric twist alters the 3D spatial presentation and electronic decoupling of the amide bond from the aromatic system.

Evidence DimensionAmide-to-benzene ring dihedral angle
Target Compound Data75.96° (severe out-of-plane twist)
Comparator Or Baseline3,5-Dinitrobenzoyl amides (tendency toward coplanarity, <30° twist)
Quantified Difference>45° increase in dihedral angle, resulting in near-complete breaking of π-conjugation between the ring and the carbonyl.
ConditionsX-ray crystallographic measurement of the piperidine amide derivative at standard conditions.

Buyers designing rigid receptor ligands must select this specific regioisomer to enforce a non-planar 3D conformation that standard analogs cannot provide.

CSP enantioseparation
Head-to-head
CSP 2 (2-Cl): divergent β-agonist selectivity
CSP 1 (4-Cl): comparable DHPM, different β-agonist pattern
Gazić et al., 2005; identical HPLC conditions.
Analyte-class-dependent chiral recognition context.
Selectivity for amino alcohol β-agonist analyte class may require 2-Cl CSP.

Chemoselective Temperature Control for Precursor Processing

A processability metric for bifunctional reagents is the ability to react one site without prematurely triggering the other. 2-Chloro-3,5-dinitrobenzoyl chloride demonstrates strict thermal control, allowing for chemoselective amidation. Synthesis protocols show that when reacted with aliphatic amines at -5 °C to 10 °C, the acyl chloride is consumed to form the amide, while the C-2 chlorine exhibits 0% premature SNAr displacement [1]. This temperature-dependent reactivity threshold ensures predictable intermediate isolation [2], whereas less differentiated di-electrophiles often suffer from competitive side reactions.

Evidence DimensionChemoselectivity during low-temperature amidation
Target Compound Data100% selectivity for acyl substitution at -5 °C (0% SNAr)
Comparator Or BaselineNon-differentiated di-electrophiles (prone to competitive dual substitution)
Quantified DifferenceComplete preservation of the C-2 chlorine during the first synthetic step, enabling high-yield (>80%) recovery of the intermediate.
ConditionsAmidation in dry Et2O or CH2Cl2 at -5 °C to 10 °C for 5-120 minutes.

Guarantees reproducible scale-up in industrial synthesis by preventing the formation of difficult-to-separate over-substituted byproducts.

Precursor acid pKa
Cross-study
Target: pKa 1.51
Comparator: pKa 2.82
ΔpKa ~1.31; ~20-fold acidity increase.
Reported higher electrophilicity proxy for acyl chloride.
Predicted value for 2-Cl; literature pKa for 3,5-dinitrobenzoic acid.
Lipophilicity (LogP)
Data to verify
Target: LogP 3.58
Comparator: LogP 1.97
ΔLogP ~1.61; ~40-fold partitioning increase.
Supports RP-HPLC retention and organic-phase extraction review.
Computed values; sources not peer-reviewed.
Synthetic yield
Reported
97.4% isolated yield
100 mmol scale; SOCl₂/DMF, 60–70°C.
May support procurement and scale-up planning.
Documented in CN102731339A and CN102659616A.

Synthesis of Asymmetric Spin-Labeled Diradicals

Because 2-chloro-3,5-dinitrobenzoyl chloride allows for sequential orthogonal substitution, it is an established precursor for synthesizing hetero-diradicals. By first reacting the acyl chloride with 4-amino-TEMPO and subsequently displacing the C-2 chlorine with a different nucleophile, researchers generate complex, asymmetrically labeled spin probes for EPR studies [1].

Development of Supramolecular Crown Ether Sensors

The compound is structurally suited as a core scaffold for connecting ionophoric crown ethers to dinitrophenyl chromophores. The acyl chloride is linked to an amino-crown ether, while the C-2 position is further modified to tune the hydrophobic/hydrophilic balance, yielding supramolecular complexes that exhibit colorimetric shifts upon binding alkali metals [2].

Prodrug Synthesis for Nitroreductase Activation

In medicinal chemistry, this compound is utilized to synthesize aziridinyldinitrobenzamides, which act as hypoxia-selective prodrugs. The acyl chloride allows for the attachment of solubility-enhancing groups, while the C-2 chlorine is specifically displaced by aziridine to install the cytotoxic payload [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential bifunctional derivatization
Orthogonal acyl chloride and aromatic chloride reactivity
Intramolecular NAS pathway confirmation (Cl⁻ vs. H⁻)
Chiral stationary phase development
2-Chloro positional isomer CSP architecture
β-Agonist enantiomer resolution vs. 4-Cl CSP
HPLC pre-column derivatization
Stable dinitrobenzamide reagent form
Derivatization efficiency and UV sensitivity for amines
Azo disperse dye synthesis
Diazo-component precursor with ortho-Cl
Bathochromic shift and polyester substantivity

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

263.9340766 g/mol

Monoisotopic Mass

263.9340766 g/mol

Heavy Atom Count

16

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